molecular formula C12H15BrO3 B2355937 3-(5-Bromo-2-methoxyphenyl)pentanoic acid CAS No. 1215921-38-2

3-(5-Bromo-2-methoxyphenyl)pentanoic acid

Cat. No.: B2355937
CAS No.: 1215921-38-2
M. Wt: 287.153
InChI Key: PHAJZRBVTFENEH-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)pentanoic acid is a chemical compound with the molecular formula C12H15BrO3 and a molecular weight of 287.153. It is known for its applications in various fields of research and industry.

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)pentanoic acid is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

According to the safety data sheet, 3-(5-Bromo-2-methoxyphenyl)pentanoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Mechanism of Action

Target of Action

Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .

Mode of Action

Boronic esters, including this compound, are known to undergo catalytic protodeboronation . This process involves a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The protodeboronation process, which this compound undergoes, has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209b . This suggests that the compound may interact with biochemical pathways involved in the synthesis of these molecules.

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . This could potentially impact the bioavailability of the compound.

Result of Action

The compound’s involvement in the protodeboronation process and its potential role in the synthesis of δ-®-coniceine and indolizidine 209b suggest that it may have significant effects at the molecular level .

Action Environment

The action of 3-(5-Bromo-2-methoxyphenyl)pentanoic acid can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 3-(5-Bromo-2-methoxyphenyl)pentanoic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)pentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2-methoxyphenylpentanoic acid.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: this compound can form 3-(5-Bromo-2-methoxyphenyl)pentanone.

    Reduction: The reduction product is 3-(2-Methoxyphenyl)pentanoic acid.

    Substitution: Substitution reactions can yield compounds like 3-(5-Hydroxy-2-methoxyphenyl)pentanoic acid.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromo-2-methoxyphenyl)propionic acid
  • 3-(5-Bromo-2-methoxyphenyl)butanoic acid
  • 3-(5-Bromo-2-methoxyphenyl)hexanoic acid

Uniqueness

3-(5-Bromo-2-methoxyphenyl)pentanoic acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(5-bromo-2-methoxyphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-3-8(6-12(14)15)10-7-9(13)4-5-11(10)16-2/h4-5,7-8H,3,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAJZRBVTFENEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)C1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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